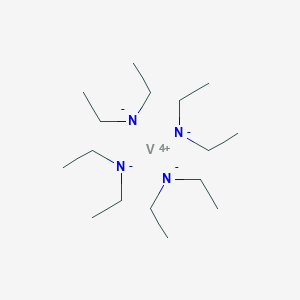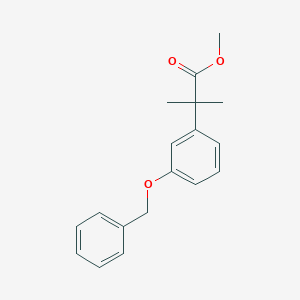![molecular formula C48H36Br2N4 B12306825 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide](/img/structure/B12306825.png)
3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with benzimidazolium groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide typically involves multiple steps. One common method includes the reaction of [1,1’-Binaphthalene]-2,2’-diol with benzimidazole derivatives under specific conditions. The reaction often requires the use of solvents like acetone and chloroform, and catalysts such as NaI, followed by the conversion of counter anions using KPF6 in THF .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired reaction. Conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, bromination at the benzylic position can yield brominated derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function and activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve complex interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Shares the benzylic bromide functional group and undergoes similar substitution reactions.
Benzimidazole derivatives: Similar in structure and used in various chemical and biological applications.
Uniqueness
What sets 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide apart is its binaphthalene core, which provides unique structural and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C48H36Br2N4 |
|---|---|
Molecular Weight |
828.6 g/mol |
IUPAC Name |
1-benzyl-3-[1-[2-(3-benzylbenzimidazol-1-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-3-ium;dibromide |
InChI |
InChI=1S/C48H36N4.2BrH/c1-3-15-35(16-4-1)31-49-33-51(43-25-13-11-23-41(43)49)45-29-27-37-19-7-9-21-39(37)47(45)48-40-22-10-8-20-38(40)28-30-46(48)52-34-50(32-36-17-5-2-6-18-36)42-24-12-14-26-44(42)52;;/h1-30,33-34H,31-32H2;2*1H/q+2;;/p-2 |
InChI Key |
QCNFVRMBLLWVLT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)[N+]8=CN(C9=CC=CC=C98)CC1=CC=CC=C1.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate](/img/structure/B12306743.png)
![5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
![10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)
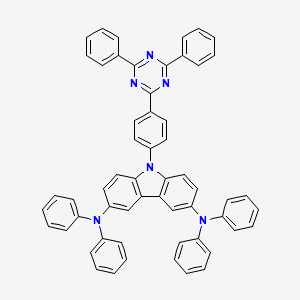
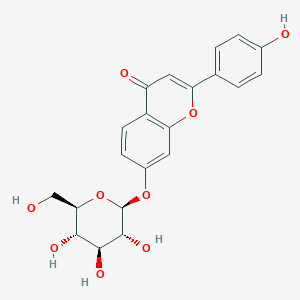

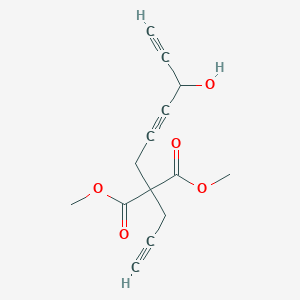
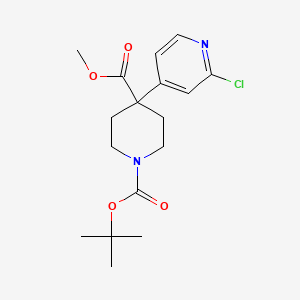
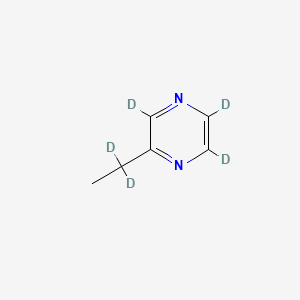
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
![2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
![5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12306802.png)
